molecular formula C8H9ClO B076255 1-(2-Chlorophenyl)ethanol CAS No. 13524-04-4

1-(2-Chlorophenyl)ethanol

Cat. No. B076255
CAS RN: 13524-04-4
M. Wt: 156.61 g/mol
InChI Key: DDUBOVLGCYUYFX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)ethanol, also known as 2-Chloro-α-methylbenzyl alcohol, is a chemical compound with the molecular formula C8H9ClO . It has an average mass of 156.609 Da and a monoisotopic mass of 156.034195 Da .


Synthesis Analysis

The synthesis of (S)-1-(2-chlorophenyl)ethanol has been achieved through bioreduction of o-chloroacetophenone . The process involved the use of Escherichia coli cells co-expressing genes coding for Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase . The product, (S)-1-(2-chlorophenyl)ethanol, is a key chiral intermediate in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs .


Molecular Structure Analysis

The InChI string for 1-(2-Chlorophenyl)ethanol is InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 . The canonical SMILES string is CC(C1=CC=CC=C1Cl)O .


Physical And Chemical Properties Analysis

1-(2-Chlorophenyl)ethanol has a molecular weight of 156.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

“1-(2-Chlorophenyl)ethanol” is a chemical compound used in various fields, particularly in organic synthesis and pharmaceutical manufacturing . Here’s a brief overview of its application:

  • Application Summary : This compound serves as an intermediate in the synthesis of other complex organic compounds. It’s particularly used in the production of pharmaceuticals .

One specific application mentioned in the search results is the catalytic reductive dechlorination and detoxification of “1-(2-chlorophenyl)ethanol” by Pd/Fe bimetal . This process effectively dechlorinates the compound to 1-phenyl ethanol .

    Scientific Field

    Organic Synthesis

    • Application Summary : “1-(2-Chlorophenyl)ethanol” is used as an intermediate in organic syntheses .
    • Methods of Application : The compound is used in various chemical reactions to synthesize more complex organic compounds .
    • Results or Outcomes : The outcomes depend on the specific synthesis process. The use of this compound enables the production of the desired organic compound .

    Scientific Field

    Pharmaceutical Manufacturing

    • Application Summary : This compound is used as a pharmaceutical intermediate .
    • Methods of Application : It is used in the production process of various pharmaceuticals .
    • Results or Outcomes : The use of “1-(2-Chlorophenyl)ethanol” in pharmaceutical manufacturing results in the production of the desired pharmaceutical product .

    Scientific Field

    Catalysis

    • Application Summary : “(S)-1-(2-Chlorophenyl)ethanol” is used in lipase-catalyzed organic synthesis .
    • Methods of Application : The compound is used in reactions catalyzed by lipase to synthesize pyrrole disulfides .
    • Results or Outcomes : The use of this compound in lipase-catalyzed reactions has shown strong potential and feasibility .

    Scientific Field

    Biological Research

    • Application Summary : Indole derivatives, which can be synthesized from “1-(2-Chlorophenyl)ethanol”, have been found to possess various biological activities .
    • Methods of Application : The compound is used in the synthesis of indole derivatives, which are then tested for various biological activities .
    • Results or Outcomes : Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

    Scientific Field

    Chemical Research

    • Application Summary : “1-(2-Chlorophenyl)ethanol” is used as a reagent in chemical research .
    • Methods of Application : The compound is used in various chemical reactions as a reagent .
    • Results or Outcomes : The outcomes depend on the specific reaction process. The use of this compound enables the production of the desired chemical product .

    Scientific Field

    Industrial Manufacturing

    • Application Summary : This compound is used as an intermediate in industrial manufacturing processes .
    • Methods of Application : It is used in the production process of various industrial products .
    • Results or Outcomes : The use of “1-(2-Chlorophenyl)ethanol” in industrial manufacturing results in the production of the desired product .

Future Directions

The bioproduction of (S)-1-(2-chlorophenyl)ethanol has been scaled up and intensified, leading to a reduction in production costs by 80% . This development has enabled the synthesis of (S)-1-(2-chlorophenyl)ethanol within previously defined economic boundaries . The process demonstrated a simple and efficient way to synthesize (S)-1-(2-chlorophenyl)ethanol in an isolated amount of 20 g per reaction batch .

properties

IUPAC Name

1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUBOVLGCYUYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884623
Record name Benzenemethanol, 2-chloro-.alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)ethanol

CAS RN

13524-04-4
Record name 1-(2-Chlorophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13524-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2-chloro-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013524044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 2-chloro-.alpha.-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanol, 2-chloro-.alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzeneruthenium(II) chloride dimer (0.5 mg, 1 μmol, 0.25 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in methanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 65° C. After the mixture was cooled to room temperature, o-chloroacetophenone (0.8 mmol), methanol (2 mL) and a solution of sodium t-butoxide in methanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (40 atm) at 50° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(o-chlorophenyl)ethanol was obtained and the ee value (ee=97%) was measured by GC analysis.
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
192
Citations
EB Kurbanoglu, M Taskin, K Zilbeyaz… - Chinese Journal of …, 2009 - Elsevier
(S)-1-(2-chlorophenyl)ethanol is a key intermediate of L-cloprenaline used for relieving asthma symptoms. The asymmetric reduction of 2-chloroacetophenone 1 to (S)-1-(2-chlorophenyl…
Number of citations: 12 www.sciencedirect.com
K Schmölzer, K Mädje, B Nidetzky, R Kratzer - Bioresource Technology, 2012 - Elsevier
We report herein on bioprocess development guided by the hydrophobicities of substrate and product. Bioreductions of o-chloroacetophenone are severely limited by instability of the …
Number of citations: 34 www.sciencedirect.com
T Eixelsberger, JM Woodley… - Biotechnology and …, 2013 - Wiley Online Library
Escherichia coli cells co‐expressing genes coding for Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase were used for the bioreduction of o‐…
Number of citations: 20 onlinelibrary.wiley.com
E ŞAHİN, E DERTLİ - Synthesis, 2019 - researchgate.net
Green chemistry includes a novel process in the production of drugs precursors and biological active molecules using biocatalysts, so reducing the threats for human sanitary and …
Number of citations: 0 www.researchgate.net
H Zhou, S Wang, GD Sheng - Journal of Zhejiang University-SCIENCE A, 2010 - Springer
(2-chlorophenyl) ethanol (CPE) is of health and environmental concern due to its toxicity and its use as an intermediate in pharmaceutical manufacturing. The current work deals with …
Number of citations: 5 link.springer.com
J Deng, K Chen, Z Yao, J Lin, D Wei - Journal of Molecular Catalysis B …, 2015 - Elsevier
A carbonyl reductase from Gluconobacter oxydans (GoCR) exhibited good activity and strict enantioselectivity for the asymmetric reduction of a series of halogenated acetophenones, …
Number of citations: 9 www.sciencedirect.com
J Dubarle-Offner, MR Axet, LM Chamoreau… - …, 2012 - ACS Publications
Reaction of (S)-1-(2-chlorophenyl)ethanol with [Cp*Ru(CH 3 CN) 3 ][OTf] provides the single diastereomer (Sp)-[Cp*Ru(η 6 -(S)-1-(2-chlorophenyl)ethanol)][OTf] ((Sp,S)-1), in which the …
Number of citations: 9 pubs.acs.org
K Mädje, K Schmölzer, B Nidetzky, R Kratzer - Microbial Cell Factories, 2012 - Springer
Background Enzymatic NADH or NADPH-dependent reduction is a widely applied approach for the synthesis of optically active organic compounds. The overall biocatalytic conversion …
Number of citations: 49 link.springer.com
M Ahmed, M Gwairgi, A Ghanem - Chirality, 2014 - Wiley Online Library
A comparative enantioselective analysis using immobilized amylose tris‐(3‐chlorophenylcarbamate) as chiral stationary phase in conventional high‐performance liquid …
Number of citations: 21 onlinelibrary.wiley.com
T Utsukihara, O Misumi, K Nakajima… - Journal of Molecular …, 2008 - Elsevier
The stereoinversion of ortho-, meta- and para-substituted fluoro, chloro, bromo and methyl 1-phenylethanols using red alga (Cyanidioschyzon merolae) was investigated. It was found …
Number of citations: 23 www.sciencedirect.com

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